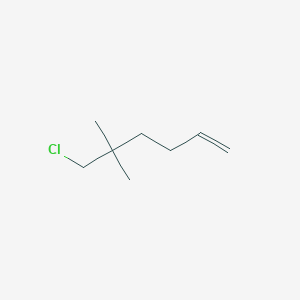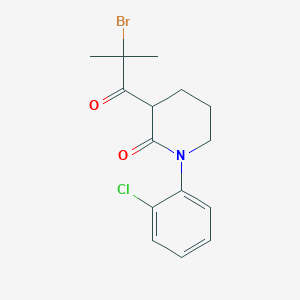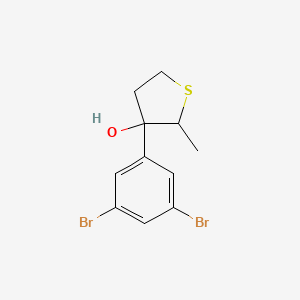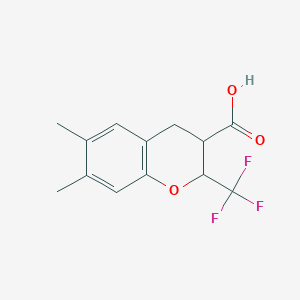
6-Chloro-5,5-dimethylhex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5,5-dimethylhex-1-ene is an organic compound with the molecular formula C8H15Cl It is a chlorinated derivative of hexene, characterized by the presence of a chlorine atom at the sixth position and two methyl groups at the fifth position of the hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,5-dimethylhex-1-ene typically involves the chlorination of 5,5-dimethylhex-1-ene. One common method is the addition of chlorine gas to 5,5-dimethylhex-1-ene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth position.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of large reactors where 5,5-dimethylhex-1-ene and chlorine gas are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5,5-dimethylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 5,5-dimethylhex-1-en-6-ol.
Addition Reactions: The double bond in the hexene chain can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Addition Reactions: Reagents such as bromine or hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: 5,5-Dimethylhex-1-en-6-ol
Addition: 6,6-Dibromo-5,5-dimethylhexane
Oxidation: 5,5-Dimethylhexanoic acid
Scientific Research Applications
6-Chloro-5,5-dimethylhex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-Chloro-5,5-dimethylhex-1-ene involves its interaction with various molecular targets. The chlorine atom and the double bond in the hexene chain make it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The exact pathways and molecular targets depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylhex-1-ene: Lacks the chlorine atom, making it less reactive in substitution reactions.
6-Bromo-5,5-dimethylhex-1-ene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
5,5-Dimethylhex-2-ene: The position of the double bond is different, affecting its chemical behavior.
Uniqueness
6-Chloro-5,5-dimethylhex-1-ene is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination makes it highly versatile in chemical reactions, allowing it to be used in a wide range of applications. Its reactivity and the ability to undergo various transformations make it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C8H15Cl |
|---|---|
Molecular Weight |
146.66 g/mol |
IUPAC Name |
6-chloro-5,5-dimethylhex-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-4-5-6-8(2,3)7-9/h4H,1,5-7H2,2-3H3 |
InChI Key |
LHVNNDODVUCCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol](/img/structure/B13195754.png)
![2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195762.png)
![2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13195766.png)
![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13195783.png)
![3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13195788.png)
![3-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B13195794.png)




![5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195823.png)
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)

![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)
